molecular formula C9H13N3O2S B1471764 4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 1082367-91-6

4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B1471764
CAS RN: 1082367-91-6
M. Wt: 227.29 g/mol
InChI Key: HKKJMBGHOUYJDJ-UHFFFAOYSA-N
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Description

The compound “4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide” is a chemical compound with a complex structure . It’s important to note that the information available is limited and may not fully describe this specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide” are not explicitly mentioned in the searched resources .

Scientific Research Applications

Cytotoxicity Assessment in Cancer Studies

The cytotoxicity of compounds structurally related to 4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide has been evaluated in various cancer cell lines, including lung, colon, ovarian, leukemic, and murine adenocarcinoma. These studies aim to understand the structural requirements for cytotoxic activity, highlighting the importance of the imidazolidinone motif's planarity. However, alterations in the structure that lead to non-planar configurations, such as the [1,2,5]thiadiazolidine-1,1-dioxides, result in loss of activity, suggesting specific structural characteristics are crucial for cytotoxic effects (Kim et al., 2003), (Kim & Jung, 2002).

Chemical Synthesis and Modification

Research into the synthesis and modification of 1,2,5-thiadiazolidine 1,1-dioxides, including the specific compound , has led to the development of methodologies for constructing these and related compounds starting from amino acids and chlorosulfonyl isocyanate. These methods enable the derivation of various substituted cyclosulfamides, useful as tools for asymmetric synthesis and potentially for the development of novel pharmacologically active compounds (Regainia et al., 2000).

Molecular Structure and Reactivity Studies

Investigations into the molecular structure and reactivity of thiadiazole derivatives, including 1,2,5-thiadiazolidine 1,1-dioxides, offer insights into their electronic structure, conformation, and potential sites for chemical reactivity. These studies, supported by X-ray crystallography and quantum calculations, provide foundational knowledge for designing compounds with desired chemical properties and biological activities (Castellano et al., 2001).

Potential in Medicinal Chemistry

The structural motif of 4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide and related compounds has found interest in medicinal chemistry, particularly in the synthesis of inhibitors targeting specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B). The crystal structure of these inhibitors reveals crucial interactions with the target enzyme, informing the design of more effective therapeutic agents (Ruddraraju et al., 2015).

Safety and Hazards

The safety and hazards associated with “4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide” are not detailed in the searched resources .

properties

IUPAC Name

(1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c10-6-8-7-12(15(13,14)11-8)9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKJMBGHOUYJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NS(=O)(=O)N1C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 3
4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide

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